molecular formula C17H16BrN3O3S B2753556 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide CAS No. 301337-57-5

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide

Cat. No.: B2753556
CAS No.: 301337-57-5
M. Wt: 422.3
InChI Key: FLIBDYXZBXLFMW-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50 °C and stirred for 3 hours, giving an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .


Chemical Reactions Analysis

The compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .


Physical and Chemical Properties Analysis

The compound is an orange solution when synthesized . More detailed physical and chemical properties could not be found in the available literature.

Scientific Research Applications

Photodynamic Therapy Applications

One of the prominent applications of derivatives similar to the queried compound involves their use in photodynamic therapy (PDT) for cancer treatment. The synthesis of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has been reported. These derivatives exhibit high singlet oxygen quantum yields, essential for effective PDT. Their photophysical and photochemical properties suggest their potential as Type II photosensitizers for cancer treatment, highlighting their remarkable solubility, fluorescence properties, and singlet oxygen generation capabilities (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Carbonic Anhydrase Enzymes

Derivatives of the compound have been studied for their inhibition effects on carbonic anhydrase I and II isoenzymes. Specifically, 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed promising Ki values, indicating their potential as inhibitors for detailed carbonic anhydrase inhibition studies. These findings suggest their application in designing new therapeutic agents for conditions where carbonic anhydrase activity is a contributing factor (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Antimicrobial and Anti-inflammatory Applications

The compound's derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Notably, some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole demonstrated superior anti-inflammatory activity compared to indomethacin in both local and systemic assays. Additionally, these compounds showed promising antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as novel antimicrobial agents with enhanced gastrointestinal safety profiles (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Mechanism of Action

The compound has been found to have potent antileishmanial and antimalarial activities . It has been reported that it affects normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Future Directions

The compound shows promise in the field of medicinal chemistry due to its potent antileishmanial and antimalarial activities . Future research could focus on further exploring its pharmacological activities and potential applications in drug development.

Properties

IUPAC Name

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIBDYXZBXLFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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